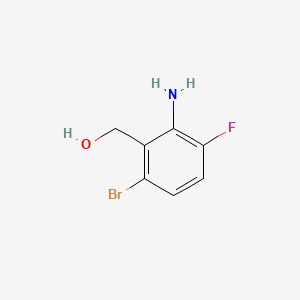

(2-Amino-6-bromo-3-fluorophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

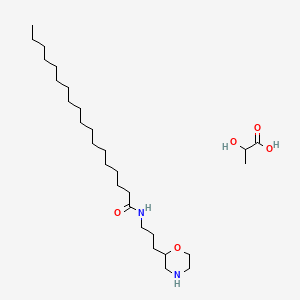

“(2-Amino-6-bromo-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H7BrFNO . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular structure of “(2-Amino-6-bromo-3-fluorophenyl)methanol” consists of a phenyl ring which is substituted with an amino group (NH2), a bromo group (Br), a fluoro group (F), and a methanol group (CH2OH) . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography.Physical And Chemical Properties Analysis

“(2-Amino-6-bromo-3-fluorophenyl)methanol” is a powder at room temperature . Its molecular weight is 220.04 g/mol . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Gram-Scale Synthesis via Palladium Catalyzed C-H Halogenation : A study highlighted the synthesis of multi-substituted arenes, demonstrating the utility of palladium-catalyzed C-H halogenation reactions. This methodology, compared to traditional synthetic routes, offers advantages such as milder reaction conditions, higher yields, and better selectivity, underscoring the importance of advanced synthetic techniques in accessing fluorophenyl compounds with potential applicability in further chemical transformations (Sun, Sun, & Rao, 2014).

Antitumor Activity

Antitumor Activity of Fluorophenyl Compounds : Research on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone revealed distinct inhibition of cancer cell line proliferation, including A549, BGC-823, and HepG-2. This suggests the potential therapeutic applications of fluorophenyl compounds in cancer treatment, highlighting the relevance of chemical derivatives of (2-Amino-6-bromo-3-fluorophenyl)methanol in medicinal chemistry (Tang & Fu, 2018).

Photophysical Properties

Fluorescent Logic Gates : The development of solvent-polarity reconfigurable fluorescent logic gates based on 4-amino-N-aryl-1,8-naphthalimide derivatives showcases the role of fluorophenyl compounds in creating advanced materials for sensing and logic gate applications. Such compounds can be reconfigured between different logic operations based on solvent polarity, offering insights into their use in probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).

Solvent Effects on Molecular Behavior

Solvent-Induced Effects on Lipid Dynamics : A study on methanol's influence on lipid dynamics in biological membranes underscores the importance of solvent interactions, which can be relevant to the solubilization and study of transmembrane proteins/peptides. Such research can indirectly inform the handling and application of (2-Amino-6-bromo-3-fluorophenyl)methanol derivatives in biological contexts, highlighting solvent effects on molecular behavior (Nguyen et al., 2019).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always use personal protective equipment and avoid dust formation .

Propriétés

IUPAC Name |

(2-amino-6-bromo-3-fluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFKUDKXPVLTHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744301 |

Source

|

| Record name | (2-Amino-6-bromo-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-6-bromo-3-fluorophenyl)methanol | |

CAS RN |

1227958-14-6 |

Source

|

| Record name | (2-Amino-6-bromo-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonic acid, [1-(acetylamino)-1-methylethyl]- (9CI)](/img/no-structure.png)

![6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B594529.png)

![Ethanethioic acid, O-[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl] ester](/img/structure/B594530.png)

![6-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B594533.png)